11-Bromotetraphene
Description
11-Bromotetraphene is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₅H₂₈Br₂N₂O₂, featuring a heptacyclic core structure (heptacyclo[13.7.1.1⁹,¹³.0²,⁹]) . Its synthesis involves halogenation at the 11-position, which introduces bromine as a key functional group. The compound exhibits a planar aromatic backbone stabilized by π-conjugation, with bromine substituents enhancing its electronic properties and reactivity in cross-coupling reactions. X-ray crystallographic data confirm a monoclinic crystal system (space group P2₁/c) with intermolecular halogen bonding interactions . Applications include organic electronics and catalysis, though its photostability and solubility in polar solvents remain areas of investigation.
Properties
Molecular Formula |
C18H11Br |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
11-bromobenzo[a]anthracene |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11H |
InChI Key |
PBXPHPPHRQYGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromotetraphene typically involves bromination of tetraphene. One common method is the bromination of tetraphene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 11th position .
Industrial Production Methods: Industrial production of 11-Bromotetraphene may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 11-Bromotetraphene suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 11-Bromotetraphene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can participate in redox reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphene derivatives, while oxidation can produce tetraphene quinones .
Scientific Research Applications
11-Bromotetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 11-Bromotetraphene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Compounds
To contextualize 11-Bromotetraphene’s properties, comparisons are drawn with structurally or functionally related brominated compounds. Key differences and similarities are summarized below:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- 11-Bromotetraphene : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gap (theoretical ΔE ≈ 2.8 eV), enhancing charge transport in organic semiconductors. Steric hindrance from the bromine substituent is minimal due to its position on the planar backbone .
- Ethyl 5-bromo-2-fluorobenzoate : Fluorine’s inductive effect dominates, increasing electrophilicity at the brominated position. Steric effects from the ester group limit reactivity in bulky environments .
- Tetraaryltetrabenzoporphyrins: Bromination at peripheral positions increases singlet oxygen quantum yield (ΦΔ ≈ 0.85) but reduces solubility in nonpolar solvents .
Reactivity in Cross-Coupling Reactions
- 11-Bromotetraphene undergoes Suzuki-Miyaura coupling with aryl boronic acids at mild conditions (Pd(PPh₃)₄, 80°C), yielding extended π-systems for optoelectronic materials .
- Tetraphenylphosphonium bromide is inert in cross-coupling but serves as a bromide source in SN2 reactions .
Photophysical Properties
- 11-Bromotetraphene exhibits strong UV-Vis absorption at λₘₐₓ ≈ 420 nm (ε ≈ 15,000 M⁻¹cm⁻¹), with fluorescence quenched by bromine’s heavy atom effect .
- Tetraaryltetrabenzoporphyrins show intense Q-bands (λₘₐₓ ≈ 650 nm) and long-lived triplet states (τ ≈ 50 µs), advantageous for photodynamic applications .
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